3-Furanmethanol is also found as a flavor component in various food products, including fermented beverages, ice cream, and cooked squid. [, , , ] It is often described as having a sweet, malty, or furfural-like aroma.
3-Furanmethanol, also known as 3-hydroxymethylfuran, is an organic compound characterized by a furan ring with a hydroxymethyl substituent at the third position. Its molecular formula is CHO, and it has a molecular weight of 98.10 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science.
Source: 3-Furanmethanol can be derived from natural sources such as the essential oils of certain plants or synthesized through various chemical processes.
Classification: It belongs to the class of furan derivatives, which are cyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom.
The synthesis of 3-furanmethanol can be accomplished through several methods:
The structure of 3-furanmethanol features a furan ring with a hydroxymethyl group (-CHOH) attached to the third carbon atom.
3-Furanmethanol participates in various chemical reactions:
The mechanism of action for 3-furanmethanol involves its participation in photocycloaddition reactions, particularly with compounds like 2-cyanonaphthalenes. These reactions are characterized by high regioselectivity and efficiency, making this compound valuable in synthetic organic chemistry.
3-Furanmethanol has several scientific uses:
3-Furanmethanol (CAS 4412-91-3), systematically named 3-(hydroxymethyl)furan, is a heterocyclic organic compound featuring a fused alcohol-functionalized furan ring. This colorless to pale yellow liquid (density: 1.139 g/cm³ at 20°C) possesses a molecular weight of 98.10 g/mol and the empirical formula C₅H₆O₂ [1] [7]. Its structural hybrid of furan heteroaromaticity and primary alcohol functionality enables diverse reactivity patterns, including participation in photocycloaddition reactions with high regioselectivity [2] . The compound has garnered scientific interest due to its natural occurrence in plant systems and sensory properties, though it remains excluded from approved fragrance or flavor applications [1].
The first documented synthesis of 3-furanmethanol emerged in the mid-20th century, coinciding with advancements in furan chemistry. Its CAS registry number (4412-91-3) was assigned in the early 1960s, distinguishing it from the more prevalent isomer 2-furanmethanol (furfuryl alcohol) [1] [4]. Nomenclature complexity arises from multiple valid naming conventions:
Early commercial suppliers like Tokyo Chemical Industry (TCI) and BOC Sciences cataloged it by the 1960s–1970s, typically with purity specifications >98% [1] [7]. Research interest intensified with discoveries of its natural occurrence and utility as a synthon in photochemical reactions, particularly with cyanated naphthalenes [2] .
3-Furanmethanol exhibits planar geometry with the hydroxyl group bonded to the C3 position of the furan ring. Key structural attributes include:
Table 1: Structural and Physical Properties of 3-Furanmethanol
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₅H₆O₂ | - |
Molecular Weight | 98.10 g/mol | - |
XlogP | 0.30 | Estimated |
Boiling Point | 79–80°C | 17 mmHg |
Refractive Index | 1.484–1.486 | 20°C |
Specific Gravity | 1.139–1.143 | 20°C |
Water Solubility | ~212.5 g/L | 25°C (estimated) |
Isomerism significantly impacts reactivity and properties:
Table 2: Comparison of 2- and 3-Furanmethanol Isomers
Property | 3-Furanmethanol | 2-Furanmethanol |
---|---|---|
Substituent Position | Meta to oxygen | Ortho to oxygen |
Boiling Point | 79–80°C (17 mmHg) | 171°C (760 mmHg) |
Aromatic Stabilization | Lower | Higher |
Common Natural Sources | Malus sieversii, tobacco | Coffee, roasted foods |
3-Furanmethanol occurs in free and glycosidated forms across diverse plant taxa, suggesting biosynthetic significance beyond secondary metabolism. Key occurrences include:
Table 3: Documented Plant Occurrences of 3-Furanmethanol
Plant Species | Common Name | Tissue Localization | Form Identified |
---|---|---|---|
Nicotiana tabacum | Tobacco | Leaves | Free alcohol |
Malus sieversii | Wild apple | Fruit | Free alcohol |
Hemerocallis flava | Daylily | Flowers | Free alcohol |
Paederia scandens | Skunkvine | Stems/Leaves | Essential oil component |
Pulse crops | Beans/Lentils | Seeds | Glucoside conjugate |
Biosynthetic pathways remain partially characterized but likely involve furan ring formation from carbohydrate precursors (e.g., pentoses) followed by enzymatic hydroxymethylation. Glycosylation may serve as a detoxification mechanism or storage form, as evidenced by glucoside detection in pulses [6]. The compound’s volatility and low odor threshold contribute to its ecological roles—potentially as pollinator attractant in flowers like daylily or as antimicrobial agent in fruit cuticles [1].
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